(S)-N-(4-Methoxyphenyl)pyrrolidine-2-carboxamide
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Overview
Description
(S)-N-(4-Methoxyphenyl)pyrrolidine-2-carboxamide is a chiral compound with a pyrrolidine ring substituted with a methoxyphenyl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(4-Methoxyphenyl)pyrrolidine-2-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a 1,4-diamine.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction using a suitable methoxyphenyl halide.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the amine group of the pyrrolidine ring with a carboxylic acid derivative, such as an acid chloride or an ester.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
(S)-N-(4-Methoxyphenyl)pyrrolidine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxyphenyl group can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halides or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
(S)-N-(4-Methoxyphenyl)pyrrolidine-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of diseases.
Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (S)-N-(4-Methoxyphenyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its application.
Comparison with Similar Compounds
Similar Compounds
®-N-(4-Methoxyphenyl)pyrrolidine-2-carboxamide: The enantiomer of the compound, with similar but distinct properties.
N-(4-Methoxyphenyl)pyrrolidine-2-carboxamide: The non-chiral version of the compound.
Uniqueness
(S)-N-(4-Methoxyphenyl)pyrrolidine-2-carboxamide is unique due to its specific chiral configuration, which can result in different biological activities and interactions compared to its enantiomer or non-chiral counterparts.
Biological Activity
(S)-N-(4-Methoxyphenyl)pyrrolidine-2-carboxamide is an organic compound with significant potential in medicinal chemistry. Its structure features a pyrrolidine ring substituted with a methoxyphenyl group, which may influence its biological activity and pharmacological properties. The compound's molecular formula is C12H16N2O2, and it has a molecular weight of approximately 220.27 g/mol .
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The carboxamide group is known for participating in hydrogen bonding, which can enhance binding affinity to target proteins. This interaction is crucial for the compound's pharmacodynamics and pharmacokinetics.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrrolidine derivatives, including this compound. Research indicates that derivatives of this class exhibit significant antibacterial and antifungal activities:
- Antibacterial Activity : The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria. For instance, related compounds have demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : Similar derivatives have also displayed antifungal properties, particularly against Candida albicans .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the biological activity of this compound. Key findings include:
- Substituent Influence : The presence of electron-donating groups, such as methoxy, significantly enhances antibacterial activity. Conversely, substitutions that introduce steric hindrance or electronic withdrawal can diminish activity .
- Enantiomeric Potency : Studies on related compounds suggest that the (S)-enantiomer may exhibit lower potency than its (R)-counterpart in certain biological assays, indicating the importance of stereochemistry in drug design .
Case Studies
- Antimicrobial Efficacy : A series of pyrrolidine derivatives were evaluated for their antimicrobial properties, revealing that modifications to the phenyl substituent could lead to enhanced potency against specific bacterial strains .
- Pharmacokinetic Studies : In vitro assessments demonstrated that related compounds exhibited high plasma protein binding and variable metabolic stability across species, which are critical factors in drug development .
Comparative Analysis
Compound Name | Molecular Formula | Biological Activity | Notable Features |
---|---|---|---|
This compound | C12H16N2O2 | Antibacterial, Antifungal | Methoxy substitution enhances solubility |
(S)-N-(4-Chlorophenyl)pyrrolidine-2-carboxamide | C12H16ClN2O2 | Antibacterial | Chlorine substituent increases reactivity |
N-Hydroxy 1n(4-Methoxyphenyl)sulfonyl | C13H19N3O6S | Variable | Sulfonyl group alters biological activity |
Properties
Molecular Formula |
C12H16N2O2 |
---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
(2S)-N-(4-methoxyphenyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C12H16N2O2/c1-16-10-6-4-9(5-7-10)14-12(15)11-3-2-8-13-11/h4-7,11,13H,2-3,8H2,1H3,(H,14,15)/t11-/m0/s1 |
InChI Key |
PULFEDZGBMBXBR-NSHDSACASA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)[C@@H]2CCCN2 |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2CCCN2 |
Origin of Product |
United States |
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